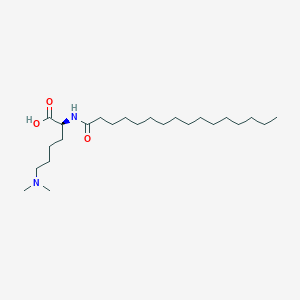
N6,N6-Dimethyl-N2-palmitoyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N6,N6-Dimethyl-N2-palmitoyl-L-lysine is a useful research compound. Its molecular formula is C24H48N2O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
One of the most significant applications of DMPL is its antimicrobial activity. Studies have demonstrated that lipopeptides containing palmitoyl groups exhibit substantial antibacterial effects against a range of pathogens, including Gram-positive bacteria like Listeria monocytogenes.
- Mechanism of Action : The antimicrobial activity is attributed to the cationic nature of the lipopeptides, which allows them to interact with negatively charged bacterial membranes, leading to cell lysis and death without promoting resistance .
- Case Study : In a recent study, DMPL was incorporated into hybrid materials with alginate and graphene oxide, showing significant antimicrobial efficacy. The self-assembly of these lipopeptides into micellar structures enhanced their stability and bioavailability .
Wound Healing Applications
DMPL has been investigated for its potential in wound healing due to its ability to promote cell proliferation and migration.
- Cell Viability : Research indicates that DMPL maintains good cytocompatibility with fibroblasts at lower concentrations, making it a promising candidate for wound healing formulations .
- Case Study : A study examined the effects of DMPL on fibroblast activity, demonstrating increased collagen synthesis and enhanced wound closure in vitro. This suggests that DMPL could be integrated into topical formulations for enhanced wound healing .
Drug Delivery Systems
The amphiphilic nature of DMPL allows it to be used in drug delivery systems, facilitating the encapsulation and targeted delivery of therapeutic agents.
- Self-Assembly : DMPL can self-assemble into nanostructures that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful for delivering poorly soluble drugs .
- Case Study : In a formulation study, DMPL was combined with various hydrophobic drugs, resulting in improved release profiles and enhanced therapeutic efficacy compared to traditional delivery methods .
Cosmetic Applications
Due to its skin-beneficial properties, DMPL is also explored in cosmetic formulations aimed at enhancing skin health.
- Skin Barrier Function : DMPL can stimulate the production of proteins involved in skin barrier function, such as fibulin-5 and lysyl oxidase-like 1, which are crucial for maintaining skin integrity .
- Case Study : A patent application highlighted the use of DMPL in creams designed to treat conditions such as diabetic retinopathy and age-related macular degeneration by enhancing skin repair mechanisms .
Metabolomics Studies
Recent metabolomics studies have utilized DMPL to explore its effects on metabolic pathways.
- Biochemical Profiling : By analyzing metabolic changes induced by DMPL treatment, researchers can gain insights into its biological effects at a molecular level. This approach has identified numerous metabolites influenced by DMPL, contributing to our understanding of its pharmacodynamics .
Data Summary
Properties
CAS No. |
17196-53-1 |
|---|---|
Molecular Formula |
C24H48N2O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
InChI Key |
GWDTVVIWAYRGHH-QFIPXVFZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
Key on ui other cas no. |
17196-53-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















